2-Ethyl-2-(1-pyrazolyl)butanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-(1-pyrazolyl)butanoic Acid is an organic compound that features a pyrazole ring attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(1-pyrazolyl)butanoic Acid typically involves the reaction of pyrazole with a suitable butanoic acid derivative under controlled conditions. One common method involves the use of a Grignard reagent, where the pyrazole is reacted with an ethyl-substituted butanoic acid in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-(1-pyrazolyl)butanoic Acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), Nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-Ethyl-2-(1-pyrazolyl)butanoic Acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Ethyl-2-(1-pyrazolyl)butanoic Acid involves its interaction with specific molecular targets and pathways within biological systems. The pyrazole ring is known to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects . The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methylbutanoic Acid: A branched-chain alkyl carboxylic acid with similar structural features but different functional groups.
Butanoic Acid, 2-ethyl-2-methyl-: Another structurally related compound with distinct chemical properties.
Uniqueness
2-Ethyl-2-(1-pyrazolyl)butanoic Acid is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-ethyl-2-pyrazol-1-ylbutanoic acid |
InChI |
InChI=1S/C9H14N2O2/c1-3-9(4-2,8(12)13)11-7-5-6-10-11/h5-7H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
JWOYTHTXDYPGRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)O)N1C=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.